

Commercial Suppliers and Technical Guide for Monoethylglycinexylidide-d6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Monoethylglycinexylidide-d6**

Cat. No.: **B12415320**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of **Monoethylglycinexylidide-d6**, a deuterated internal standard crucial for pharmacokinetic and metabolic studies. The guide includes a comparative table of suppliers, detailed experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS/MS), and visual diagrams of relevant workflows and metabolic pathways.

Commercial Availability of Monoethylglycinexylidide-d6

Monoethylglycinexylidide-d6 (MEGX-d6) is a stable isotope-labeled version of Monoethylglycinexylidide, the primary active metabolite of the local anesthetic lidocaine. Its application as an internal standard in quantitative bioanalysis by LC-MS/MS allows for precise and accurate measurement of MEGX levels in biological matrices, which is often used as a sensitive indicator of hepatic function.

Several chemical suppliers offer **Monoethylglycinexylidide-d6**, primarily as the hydrochloride salt. The following table summarizes the available information for key suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

Supplier	Product Name	Catalog Number	CAS Number	Molecular Formula	Molecular Weight	Notes
MedChem Express (MCE)	Monoethyl glycineylidide-d6 hydrochloride	HY-118177S1	2748541-96-8	C ₁₂ H ₁₃ D ₆ C IN ₂ O	248.78	Listed as a deuterium-labeled Monoethyl glycineylidide for research use only.
US Biological Life Sciences	Nor Lidocaine-d6 Hydrochloride	N713501	Not specified	C ₁₂ H ₁₃ D ₆ C IN ₂ O	Not specified	"Nor Lidocaine" is a synonym for Monoethyl glycineylidide.

Note: Other major chemical suppliers such as Toronto Research Chemicals, Santa Cruz Biotechnology, Cayman Chemical, Cerilliant, and IsoSciences may offer **Monoethylglycinexylidide-d6** through their custom synthesis services. It is recommended to inquire directly with these companies for potential availability.

Experimental Protocols

The following is a detailed methodology for the quantification of Monoethylglycinexylidide (MEGX) in human plasma using **Monoethylglycinexylidide-d6** as an internal standard (IS) by LC-MS/MS. This protocol is a composite based on established methods for the analysis of MEGX and the general principles of using stable isotope-labeled internal standards.

Sample Preparation (Protein Precipitation)

- Thaw Plasma Samples: Allow frozen human plasma samples to thaw at room temperature.

- Spike with Internal Standard: To a 100 μ L aliquot of each plasma sample, calibration standard, and quality control sample, add 10 μ L of **Monoethylglycinexylidide-d6** internal standard working solution (e.g., 100 ng/mL in methanol) to achieve a final concentration of 10 ng/mL.
- Vortex: Gently vortex the samples for 10 seconds.
- Protein Precipitation: Add 300 μ L of ice-cold acetonitrile to each sample.
- Vortex: Vortex vigorously for 1 minute to precipitate proteins.
- Centrifugation: Centrifuge the samples at 10,000 \times g for 10 minutes at 4°C.
- Transfer Supernatant: Carefully transfer the supernatant to a clean microcentrifuge tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μ L of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Vortex and Transfer: Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

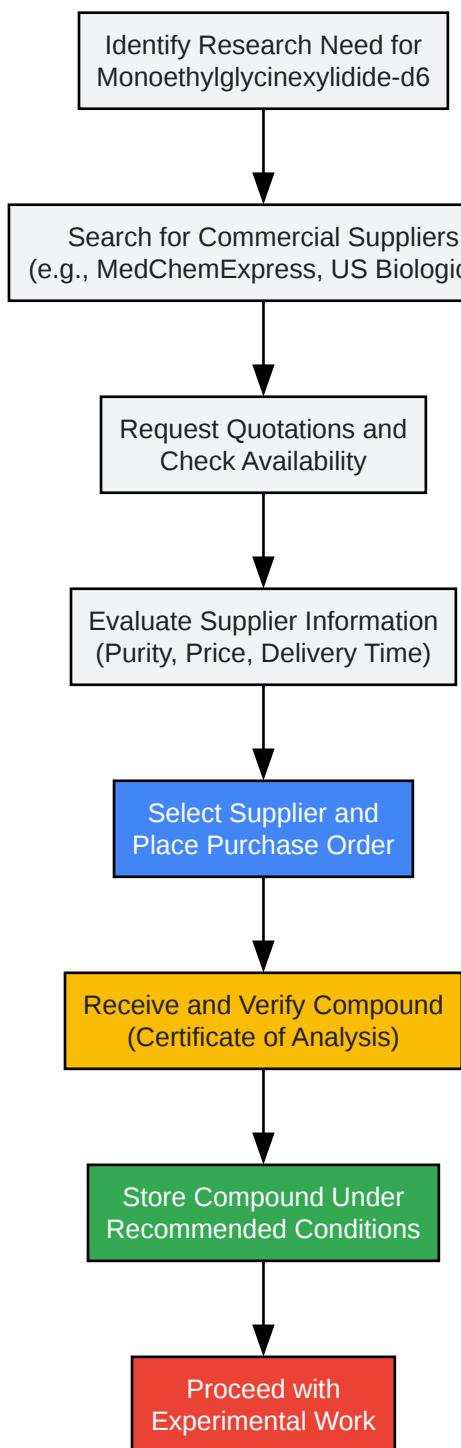
LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameter	Condition
LC Column	C18 column (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient Elution	0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Ionization Mode	ESI Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Collision Gas	Argon

Mass Spectrometry - Multiple Reaction Monitoring (MRM)

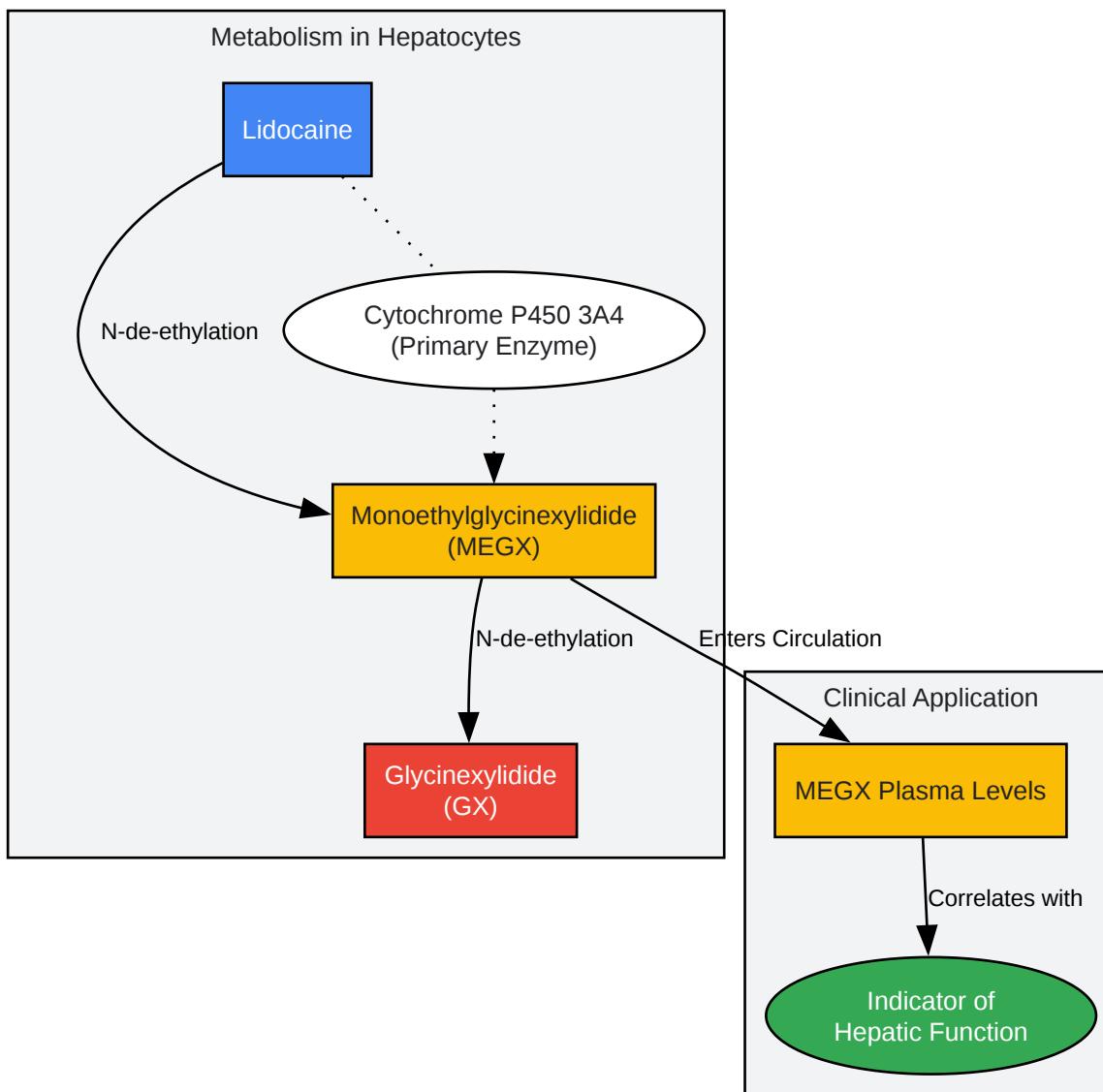
The following MRM transitions should be optimized for the specific instrument used:


Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Monoethylglycinexylidide (MEGX)	207.2	86.1	15
Monoethylglycinexylidide-d6 (IS)	213.2	92.1	15

Data Analysis

- Quantification: The concentration of MEGX in the plasma samples is determined by calculating the peak area ratio of the analyte (MEGX) to the internal standard (MEGX-d6).
- Calibration Curve: A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression analysis with a weighting factor of $1/x^2$ is typically used.

Visualizations


Procurement Workflow for Monoethylglycinexylidide-d6

Click to download full resolution via product page

Caption: Workflow for procuring **Monoethylglycinexylidide-d6**.

Metabolic Pathway of Lidocaine to MEGX and its Clinical Significance

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Lidocaine and the clinical use of MEGX.

- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for Monoethylglycinexylidide-d6]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12415320#commercial-suppliers-of-monoethylglycinexylidide-d6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com